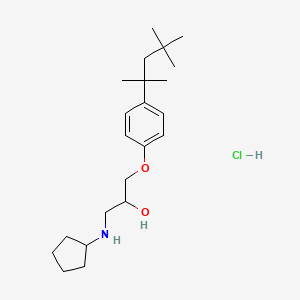
1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H38ClNO2 and its molecular weight is 384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
A review focused on the occurrence, toxicity, and degradation of triclosan, a compound with some structural similarity to the one , highlights the widespread environmental presence and potential for transformation into more toxic compounds. This research underscores the importance of understanding the environmental fate and toxicological effects of synthetic compounds, including potential accumulation in organisms and effects on human health (Bedoux et al., 2012).
Pharmacokinetics and Drug Metabolism
Studies on various drugs and xenobiotics, including their metabolic fate and interaction with enzymes such as cytochrome P450, provide insights into how structurally complex compounds are processed in the body. Understanding these pathways is crucial for the development of safe and effective pharmaceuticals. The pharmacokinetics of propofol, for example, have been extensively reviewed, illustrating the importance of such research in clinical anesthesia (Langley & Heel, 1988).
Molecular Mechanisms and Therapeutic Potential
Research into the biological activities of phenolic compounds, such as chlorogenic acid, reveals their potential as antioxidants, anti-inflammatory agents, and modulators of metabolic disorders. These studies highlight the therapeutic potential of compounds with phenolic structures, suggesting areas of application for similar compounds in treating metabolic syndrome and other conditions (Santana-Gálvez et al., 2017).
Safety Profile and Regulatory Considerations
The safety assessment of fragrance ingredients, including cyclopentanones and cyclopentenones, demonstrates the regulatory scrutiny applied to compounds used in consumer products. These studies ensure that compounds are safe for human exposure and do not pose significant health risks, an important consideration for any compound intended for widespread use (Belsito et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is the cell membrane. This compound, also known as Triton X-100, is a nonionic detergent commonly used in the biotechnology sector for laboratory activities such as cell lysis (to extract proteins) or to increase permeability of cell membranes .
Mode of Action
The compound interacts with the lipid bilayer of the cell membrane, disrupting the membrane structure and increasing its permeability. This allows for the solubilization of membrane proteins and the extraction of intracellular components .
Biochemical Pathways
The compound’s action primarily affects the cell membrane integrity and permeability, which can influence various biochemical pathways. For instance, it can facilitate the entry of other compounds into the cell, affecting intracellular signaling pathways. It is also a component of lysis buffers for DNA extraction, indicating its role in genetic material processing .
Result of Action
The primary molecular effect of the compound’s action is the disruption of the cell membrane, leading to increased permeability. This can result in the release of intracellular components and the entry of other compounds into the cell. At the cellular level, this can lead to cell lysis or changes in cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and function. The presence of other compounds might also interact with the compound, potentially affecting its detergent properties .
Propiedades
IUPAC Name |
1-(cyclopentylamino)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2.ClH/c1-21(2,3)16-22(4,5)17-10-12-20(13-11-17)25-15-19(24)14-23-18-8-6-7-9-18;/h10-13,18-19,23-24H,6-9,14-16H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGYDWORNSTKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CNC2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Thiophen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2965229.png)
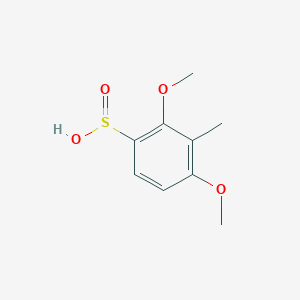

![1-[2-(4-Chlorophenyl)cyclopropyl]-1-ethanone](/img/structure/B2965233.png)
![ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2965234.png)
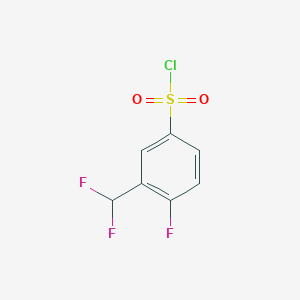

![1-Benzyl-4-[[1-(4-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2965239.png)
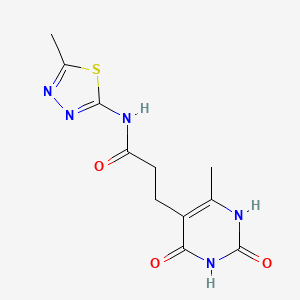
![N-(3-methyl-4-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2965242.png)
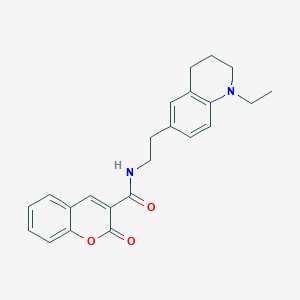
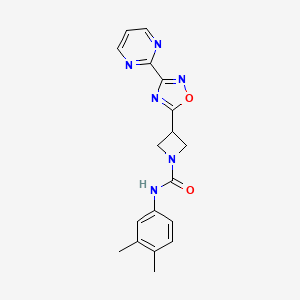
![7-Tert-butyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2965248.png)
![4,4-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2965249.png)
